4-((prop-2-yn-1-yloxy)methyl)-N-(m-tolyl)piperidine-1-carboxamide
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Description
4-((prop-2-yn-1-yloxy)methyl)-N-(m-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes of Vandetanib :Vandetanib's synthetic routes were reviewed, analyzing different routes to identify suitable industrial production methods. One discovery noted the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate(6) and ethyl vanillate(22) subjected to several chemical processes to yield the title compound with high commercial value (Mi, 2015).
Pharmacophore and Structural Studies
- Stereochemistry of Phenylpiracetam and its Derivatives :The review focused on the design, synthesis, and biological activity of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R). It emphasized the direct relationship between the configuration of the stereocenters and the biological properties of respective enantiomers, highlighting the pharmacological advantages of certain stereoisomers (Veinberg et al., 2015).
DNA Interaction and Drug Design
- DNA Minor Groove Binder Hoechst 33258 and its Analogues :Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences, is discussed. It's highlighted for its use in fluorescent DNA staining, radioprotectors, and topoisomerase inhibitors. The review focuses on the molecular basis for DNA sequence recognition and binding, serving as a starting point for rational drug design (Issar & Kakkar, 2013).
Functional Chemical Groups in CNS Acting Drugs
- Functional Chemical Groups in CNS Acting Drugs :A literature review identifies functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. It mentions heterocycles with heteroatoms like nitrogen (N), sulphur (S), and oxygen (O), replacing carbon in a benzene ring to form various compounds, suggesting their potential CNS effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-11-21-13-15-7-9-19(10-8-15)17(20)18-16-6-4-5-14(2)12-16/h1,4-6,12,15H,7-11,13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNINFCMLZHCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)COCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.